molecular formula C23H19ClN2O2S B4663036 5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one

5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one

Cat. No.: B4663036
M. Wt: 422.9 g/mol
InChI Key: VAAKNIQBFCOIGY-UHFFFAOYSA-N
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Description

The compound “5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7400(2),?]trideca-1(9),2(7),4-trien-3-one” is a complex organic molecule that features a variety of functional groups, including a chlorophenyl group, a hydroxyphenyl group, and a diazatricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one” can be approached through multiple synthetic routes. One possible method involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the 2-chlorophenyl intermediate.

    Hydroxyphenyl Group Introduction: The intermediate is then reacted with a phenol derivative under basic conditions to introduce the hydroxyphenyl group.

    Cyclization and Diazatricyclic Formation: The resulting compound undergoes cyclization reactions, possibly involving sulfur and nitrogen-containing reagents, to form the diazatricyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound “5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of “5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one: shares similarities with other diazatricyclic compounds, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature may confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c24-17-7-3-1-5-14(17)11-13-9-10-18(27)16(12-13)21-25-22(28)20-15-6-2-4-8-19(15)29-23(20)26-21/h1,3,5,7,9-10,12,27H,2,4,6,8,11H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAKNIQBFCOIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=C(C=CC(=C4)CC5=CC=CC=C5Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one
Reactant of Route 2
5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one
Reactant of Route 3
Reactant of Route 3
5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one
Reactant of Route 4
5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one
Reactant of Route 5
5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one
Reactant of Route 6
Reactant of Route 6
5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one

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